molecular formula C17H17ClN2O3 B5036517 N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide

N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide

Cat. No. B5036517
M. Wt: 332.8 g/mol
InChI Key: DBOGQVVPSUGWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, commonly referred to as NBBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBBS is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It is primarily used as a research tool to study the mechanisms of action of various biological processes.

Mechanism of Action

NBBS acts as a selective inhibitor of the TRPM8 ion channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into cells, which is necessary for the sensation of cold temperatures. NBBS also acts as a positive allosteric modulator of the GABA-A receptor by binding to a specific site on the receptor protein. This binding enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBBS are primarily related to its mechanisms of action. By inhibiting the TRPM8 ion channel, NBBS prevents the sensation of cold temperatures and reduces pain associated with cold exposure. By enhancing the activity of the GABA-A receptor, NBBS increases the inhibitory neurotransmitter activity in the brain, leading to a reduction in anxiety and the promotion of relaxation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NBBS in lab experiments is its selectivity and specificity for its target proteins. This allows researchers to study the effects of specific proteins without interfering with other biological processes. However, one of the limitations of using NBBS is its solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of NBBS in scientific research. One potential application is the study of the TRPM8 ion channel in the context of various diseases, such as neuropathic pain and cold-induced asthma. Another potential application is the study of the GABA-A receptor in the context of anxiety and other psychiatric disorders. Additionally, the development of more soluble forms of NBBS could expand its use in various experiments.

Synthesis Methods

NBBS can be synthesized through the reaction of 4-sec-butylphenylamine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine and the acid chloride, resulting in the formation of NBBS as a product.

Scientific Research Applications

NBBS has been extensively used in scientific research as a tool to study the mechanisms of action of various biological processes. It has been used as a selective inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. NBBS has also been used as a tool to study the function of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-3-11(2)12-4-6-13(7-5-12)19-17(21)15-9-8-14(20(22)23)10-16(15)18/h4-11H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOGQVVPSUGWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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